molecular formula C11H7N3 B12858592 2-(5-Pyrimidinyl)benzonitrile

2-(5-Pyrimidinyl)benzonitrile

Cat. No.: B12858592
M. Wt: 181.19 g/mol
InChI Key: KZLBQPHKMFHXKB-UHFFFAOYSA-N
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Description

2-(5-Pyrimidinyl)benzonitrile is a heterocyclic aromatic compound that contains both a pyrimidine ring and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pyrimidinyl)benzonitrile typically involves the reaction of 5-bromo-2-pyrimidine with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-bromo-2-pyrimidine reacts with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyrimidinyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Pyrimidinyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Pyrimidinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Pyrimidinyl)benzoic acid
  • 2-(5-Pyrimidinyl)benzaldehyde
  • 2-(5-Pyrimidinyl)benzylamine

Uniqueness

2-(5-Pyrimidinyl)benzonitrile is unique due to its combination of a pyrimidine ring and a benzonitrile moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

2-pyrimidin-5-ylbenzonitrile

InChI

InChI=1S/C11H7N3/c12-5-9-3-1-2-4-11(9)10-6-13-8-14-7-10/h1-4,6-8H

InChI Key

KZLBQPHKMFHXKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CN=CN=C2

Origin of Product

United States

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